molecular formula C12H13NO B1453560 N-(3-ethynylphenyl)-2-methylpropanamide CAS No. 1219481-71-6

N-(3-ethynylphenyl)-2-methylpropanamide

Numéro de catalogue B1453560
Numéro CAS: 1219481-71-6
Poids moléculaire: 187.24 g/mol
Clé InChI: ZTAYNVBUOJPZHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(3-Ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 70933-58-3 . It has a molecular weight of 159.19 and its IUPAC name is N-(3-ethynylphenyl)acetamide .


Synthesis Analysis

An improved process for the preparation of a similar compound, “N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride”, has been described in a patent . The process involves reacting a chlorinated byproduct with a strongly polar compound like piperazine .


Molecular Structure Analysis

The molecular formula of “N-(3-Ethynylphenyl)acetamide” is C10H9NO . For a similar compound, “N-(3-Ethynylphenyl)-2-propynamide”, the molecular formula is C11H7NO .


Chemical Reactions Analysis

Erlotinib, a quinazolinamine with the chemical name “N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine”, is a known inhibitor of HER1/EGFR .


Physical And Chemical Properties Analysis

“N-(3-Ethynylphenyl)acetamide” is a solid at room temperature . For “N-(3-Ethynylphenyl)-2-propynamide”, the density is 1.2±0.1 g/cm3, and the molar refractivity is 49.3±0.4 cm3 .

Applications De Recherche Scientifique

Cancer Treatment

“N-(3-ethynylphenyl)-2-methylpropanamide” is a key intermediate in the synthesis of Erlotinib hydrochloride , an oral anticancer drug that inhibits the activity of the epidermal growth factor receptor (EGFR). Erlotinib is used for the treatment of advanced non-small-cell lung cancer and has been shown to increase survival in Phase III trials .

Targeted Therapy for Bladder Cancer

Quinazoline derivatives, which include compounds synthesized using “N-(3-ethynylphenyl)-2-methylpropanamide”, are being explored as potential therapeutic agents in bladder cancer therapy. These compounds target specific molecular pathways, offering a promising direction for treatment .

Tyrosine Kinase Inhibition

The compound is involved in the creation of small-molecule tyrosine kinase inhibitors like Erlotinib. These inhibitors target EGFR-TK subtypes, blocking tumor cell signal transduction and inducing apoptosis .

Synthesis of Antitumor Agents

The synthesis process of “N-(3-ethynylphenyl)-2-methylpropanamide” includes steps like alkylation, nitration, hydrogenolysis, and cyclization, which are crucial for creating antitumor agents .

Improved Drug Purity

The compound plays a role in the purification process of drugs like Erlotinib hydrochloride. It is used in a nucleophilic substitution reaction to remove impurities, leading to highly pure drug formulations .

Research on Chemical Intermediates

“N-(3-ethynylphenyl)-2-methylpropanamide” is studied for its role as a chemical intermediate. Research focuses on optimizing synthesis and purification processes to improve the yield and quality of pharmaceutical compounds .

Mécanisme D'action

Target of Action

N-(3-ethynylphenyl)-2-methylpropanamide, also known as Erlotinib, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

N-(3-ethynylphenyl)-2-methylpropanamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby blocking the signal transduction cascade . This inhibition prevents autophosphorylation of tyrosine residues, which are critical for the activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by N-(3-ethynylphenyl)-2-methylpropanamide affects several biochemical pathways. Primarily, it disrupts the signal transduction cascade initiated by EGFR, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, their inhibition results in reduced tumor cell proliferation and increased apoptosis .

Pharmacokinetics

N-(3-ethynylphenyl)-2-methylpropanamide is taken orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The median elimination half-life of the drug is approximately 36.2 hours . More than 98% of the drug is excreted as metabolites, with over 90% excreted via feces and 9% via urine .

Result of Action

The molecular and cellular effects of N-(3-ethynylphenyl)-2-methylpropanamide’s action primarily involve the inhibition of tumor cell proliferation and the induction of apoptosis . By inhibiting EGFR, the drug disrupts critical cell signaling pathways, leading to reduced cell growth and increased programmed cell death .

Action Environment

The action, efficacy, and stability of N-(3-ethynylphenyl)-2-methylpropanamide can be influenced by various environmental factors. For instance, the presence of certain EGFR mutations can enhance the drug’s efficacy . Moreover, the drug’s metabolism can be affected by the induction or inhibition of CYP3A4, the primary enzyme involved in its metabolism . Therefore, co-administration with CYP3A4 inducers or inhibitors can significantly alter the drug’s pharmacokinetics and potentially its therapeutic efficacy .

Safety and Hazards

The safety information for “N-(3-Ethynylphenyl)acetamide” includes hazard statements H302 and precautionary statements P264-P270-P301+P312+P330-P501 .

Orientations Futures

Erlotinib, a similar compound, is being used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer . It is specifically used for NSCLC with mutations in the epidermal growth factor receptor (EGFR) .

Propriétés

IUPAC Name

N-(3-ethynylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAYNVBUOJPZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethynylphenyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethynylphenyl)-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(3-ethynylphenyl)-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(3-ethynylphenyl)-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethynylphenyl)-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(3-ethynylphenyl)-2-methylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.